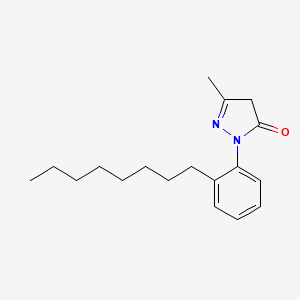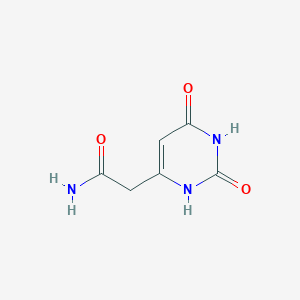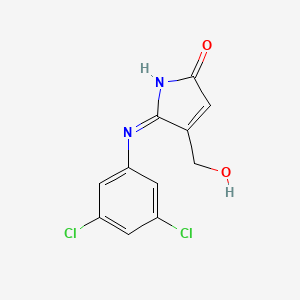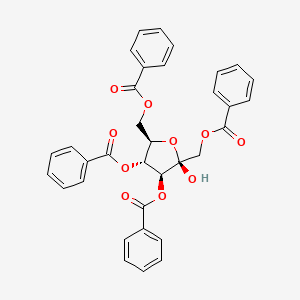
5-Methyl-2-(2-octylphenyl)-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(2-octylphenyl)-1H-pyrazol-5(4H)-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a methyl group at the 3-position, an octylphenyl group at the 1-position, and a keto group at the 5-position of the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2-octylphenyl)-1H-pyrazol-5(4H)-one can be achieved through several synthetic routes. One common method involves the condensation of 2-octylphenylhydrazine with 3-methyl-2,4-pentanedione under acidic conditions. The reaction typically proceeds as follows:
Condensation Reaction: 2-octylphenylhydrazine is reacted with 3-methyl-2,4-pentanedione in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.
Cyclization: The intermediate formed undergoes cyclization to yield the desired pyrazole compound.
Industrial Production Methods
Industrial production of 3-Methyl-1-(2-octylphenyl)-1H-pyrazol-5(4H)-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-(2-octylphenyl)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Methyl-1-(2-octylphenyl)-1H-pyrazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-(2-octylphenyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one: Lacks the octyl group, making it less hydrophobic.
3-Methyl-1-(2-ethylphenyl)-1H-pyrazol-5(4H)-one: Contains a shorter alkyl chain, affecting its solubility and reactivity.
3-Methyl-1-(2-decylphenyl)-1H-pyrazol-5(4H)-one: Has a longer alkyl chain, increasing its hydrophobicity.
Uniqueness
3-Methyl-1-(2-octylphenyl)-1H-pyrazol-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the octyl group enhances its hydrophobicity and may influence its biological activity and interactions with other molecules.
Propiedades
Número CAS |
142199-91-5 |
|---|---|
Fórmula molecular |
C18H26N2O |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
5-methyl-2-(2-octylphenyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C18H26N2O/c1-3-4-5-6-7-8-11-16-12-9-10-13-17(16)20-18(21)14-15(2)19-20/h9-10,12-13H,3-8,11,14H2,1-2H3 |
Clave InChI |
PQOVCILLNSCVBV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=CC=C1N2C(=O)CC(=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]-](/img/structure/B12911158.png)
![3-[(4-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)amino]-1,4-dihydropyrazine-2,5-dicarbonitrile](/img/structure/B12911166.png)






![3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-1-amine](/img/structure/B12911200.png)

![3-Methyl-2-sulfanylidene-2,3-dihydro-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B12911212.png)
![4-Iodohexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12911215.png)


